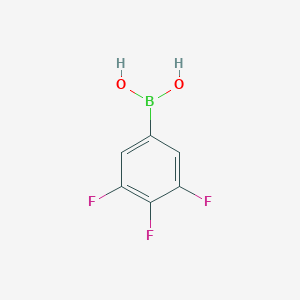

3,4,5-Trifluorophenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3,4,5-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370438 | |

| Record name | 3,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143418-49-9 | |

| Record name | (3,4,5-Trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4,5-trifluorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorophenylboronic Acid via Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trifluorophenylboronic acid from Grignard reagents. It details established experimental protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical transformations and workflows. This document is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and materials science sectors, where fluorinated arylboronic acids are critical building blocks.

Introduction

This compound is a versatile reagent in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the trifluorophenyl motif is of significant interest in drug discovery and materials science due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other physicochemical characteristics.[2] The synthesis of this valuable compound is commonly achieved through the reaction of a 3,4,5-trifluorophenyl Grignard reagent with a trialkyl borate ester, followed by hydrolysis. This guide will focus on the practical aspects of this synthetic route.

The Grignard-Based Synthetic Approach

The core of the synthesis involves two principal steps:

-

Formation of the Grignard Reagent: 3,4,5-Trifluorophenylmagnesium bromide is prepared from the reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium metal in an ethereal solvent.[3] Alternatively, a Grignard exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride can be employed.[1][4]

-

Borylation and Hydrolysis: The in situ generated Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures.[3][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired this compound.[6]

Experimental Protocols

Two detailed experimental protocols are presented below, based on established literature procedures.

Protocol 1: Classical Grignard Reagent Formation

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step 1: Preparation of (3,4,5-Trifluorophenyl)magnesium bromide

-

A 500-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and an argon inlet.

-

The apparatus is flame-dried and flushed with argon.

-

Magnesium turnings (1.94 g, 80 mmol) and anhydrous diethyl ether (200 mL) are added to the flask.

-

A crystal of iodine is added, and the mixture is heated to reflux.

-

A solution of 1-bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol) in the dropping funnel is added dropwise to the refluxing mixture to initiate the reaction.

-

Once the reaction commences, the heating mantle is removed, and the remainder of the aryl bromide is added at a rate that maintains a gentle reflux (approximately 1 hour).

-

The resulting mixture is stirred for an additional 2 hours.

Step 2: Borylation and Work-up

-

A separate flame-dried, 500-mL, single-necked, round-bottomed flask is charged with dry tetrahydrofuran (THF, 50 mL) and trimethyl borate (14.5 g, 140 mmol) under an argon atmosphere.

-

This mixture is cooled to 0°C.

-

The ethereal solution of the Grignard reagent prepared in Step 1 is transferred to the borate solution via a double-ended needle.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of 200 mL of a saturated ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted three times with 100-mL portions of ethyl acetate.

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 3: Purification

-

The crude white solid is dissolved in a minimal amount of hot ethyl acetate (65°C).

-

Hexane (600 mL) is added, and the solution is allowed to stand overnight to facilitate crystallization.

-

The crystals are collected by filtration to afford pure (3,4,5-trifluorophenyl)boronic acid. Further recrystallization from the mother liquor can increase the overall yield.

Protocol 2: Grignard Exchange Method

This protocol describes a Grignard exchange reaction, which can be advantageous for initiating the Grignard formation.[1][4]

-

To a glass three-neck reaction flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add tetrahydrofuran and 3,4,5-trifluorobromobenzene.

-

Purge the system with nitrogen.

-

Cool the mixture to 10-15°C and add a 1.1 molar equivalent of isopropylmagnesium chloride solution dropwise.

-

Stir the reaction for 1 hour, monitoring for completion by gas chromatography.

-

Cool the reaction mixture to 5-10°C and add a 1.2 molar equivalent of trimethyl borate dropwise.

-

Continue the reaction for 2 hours before proceeding with an acidic workup and purification as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound via Grignard reagents.

| Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1-bromo-3,4,5-trifluorobenzene, Mg, Trimethyl borate; Et₂O, THF | Reflux for Grignard formation, 0°C to RT for borylation | 51 | Not specified | [3] |

| 1-bromo-3,4,5-trifluorobenzene, Mg, Trimethyl borate; 2-MeTHF | 10-15°C for Grignard and borylation | 78 | 99.6 | [7] |

| 1-bromo-3,4,5-trifluorobenzene, Mg, Methoxyneopentylglycol boron ester; 2-MeTHF | 20-30°C for Grignard and borylation | 90.3 | 99.4 | [7] |

Table 1: Summary of Reaction Conditions and Yields.

| Melting Point | Spectroscopic Data | Reference |

| 249-252°C | ¹H NMR (300 MHz, CDCl₃) δ: 7.77 (t, J = 7.9 Hz), 7.35 (t, J = 7.0 Hz), 4.74-4.82 (br) | [3] |

| Not specified | ¹³C NMR (125 MHz, CD₃OD) δ: 152.2 (ddd, J = 249.7, 9.4, 2.3 Hz), 142.2 (dt, J = 249.8, 15.1 Hz), 130.5-132.6 (br m), 118.6 (dd, J = 15.0, 4.6 Hz) | [3] |

| Not specified | IR (KBr) cm⁻¹: 3077, 2359, 1616, 1530, 1217, 1038 | [3] |

Table 2: Physicochemical and Spectroscopic Data for this compound.

Visualizing the Process

Diagrams of Reaction Pathways and Workflows

To further clarify the synthetic process, the following diagrams, generated using Graphviz, illustrate the chemical transformations and the general experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the Grignard route is a robust and well-documented method. By carefully controlling reaction conditions, particularly temperature and moisture, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN110981699A - Improvement of synthesis process of 3,4, 5-trifluorophenol - Google Patents [patents.google.com]

- 5. 2,3,5-Trifluorophenylboronic acid | 247564-73-4 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

3,4,5-Trifluorophenylboronic acid chemical properties and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorophenylboronic acid is a fluorinated arylboronic acid that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable reagent in a variety of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, stability, and key applications of this compound, complete with experimental protocols and graphical representations of its utility.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] The presence of the electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, enhancing its reactivity in certain catalytic reactions.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BF₃O₂ | [3] |

| Molecular Weight | 175.90 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 249-252 °C or 290-295 °C | [3][4] |

| Boiling Point | 263.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in highly polar organic solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF).[1][6] Insoluble in low polarity ether solvents and nonpolar solvents such as petroleum ether and n-hexane.[1] Soluble in DMSO at 100 mg/mL (568.50 mM). | [1][7] |

| pKa | Not explicitly found for this compound. For comparison, the pKa of the parent phenylboronic acid is 8.83.[8] The electron-withdrawing fluorine atoms are expected to decrease the pKa, making it a stronger acid. | [8] |

Stability and Handling

This compound is considered a relatively stable compound, insensitive to air and moisture, which allows for long-term storage.[9] However, as with all boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic anhydride). Some commercial sources note that it may contain varying amounts of the anhydride.[10]

Storage: For long-term stability, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[7] Commercially, it is often stored at room temperature in a cool, dark place.

Handling: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] The compound is harmful if swallowed and causes serious eye irritation.[3] Work should be conducted in a well-ventilated area.[6]

Key Applications and Experimental Protocols

The primary applications of this compound are in palladium-catalyzed cross-coupling reactions and as a catalyst for amidation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key building block for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura coupling reaction.[1][2] The electron-deficient nature of the trifluorophenyl ring enhances its reactivity in this transformation.[1]

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Add the degassed solvent(s) to the vessel.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Figure 1: Logical workflow for the Suzuki-Miyaura cross-coupling reaction.

Amidation Catalyst

Arylboronic acids with electron-withdrawing groups, such as this compound, are effective catalysts for the direct amidation of carboxylic acids with amines.[4] This method avoids the need for stoichiometric activating agents.

Materials:

-

Carboxylic acid (1.1 equiv)

-

Amine (1.0 equiv)

-

This compound (1-5 mol%)

-

Toluene or Mesitylene

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus, add the carboxylic acid, amine, this compound, and solvent.

-

Heat the mixture to reflux (typically 110-160 °C) and remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and wash with aqueous acid (e.g., 1M HCl) and brine to remove the catalyst and any unreacted starting materials.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.[4]

Figure 2: Logical workflow for the boron-catalyzed amidation reaction.

Biological Activity: Quorum Sensing Inhibition

Recent research has identified several boronic acids, including those with fluorine substitutions, as inhibitors of bacterial quorum sensing in Vibrio harveyi.[11][12][13] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence and biofilm formation. The inhibition of this pathway by compounds like this compound presents a potential avenue for the development of novel antimicrobial agents that function by disrupting bacterial communication rather than direct bactericidal or bacteriostatic action.

Figure 3: Signaling pathway illustrating the inhibition of quorum sensing.

Conclusion

This compound is a versatile and valuable reagent for organic chemists and drug discovery scientists. Its stability, coupled with the unique electronic properties imparted by its fluorine substituents, makes it a preferred building block in Suzuki-Miyaura couplings and an efficient catalyst for amidation reactions. Furthermore, its emerging role as a quorum sensing inhibitor highlights its potential in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this important chemical entity in their work.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound = 95 143418-49-9 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound CAS 143418-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. fishersci.com [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. 3,4,5-トリフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 3,4,5-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3,4,5-Trifluorophenylboronic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data, experimental protocols, and a logical workflow for analysis.

Introduction

This compound is a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and electronic properties. NMR spectroscopy is an essential analytical technique for the characterization of such molecules. This guide focuses on the ¹H and ¹⁹F NMR spectra, which provide critical information about the molecular structure and the electronic environment of the proton and fluorine nuclei.

¹H and ¹⁹F NMR Spectral Data

The NMR spectral data for this compound can be influenced by factors such as the solvent used and the concentration, which can affect the equilibrium between the monomeric form and its trimeric anhydride (boroxine). The data presented here is compiled from various sources to provide a comprehensive picture.

Tabulated Spectral Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |

| CDCl₃ | 7.77 | t | 7.9 | Aromatic H (trimer) | Data reflects a mixture of monomer and trimer[1]. |

| 7.35 | t | 7.0 | Aromatic H (monomer) | ||

| 4.74-4.82 | br | - | B(OH)₂ (monomer) | ||

| Acetone-d₆ | 7.64 | t | 8.7 | H-2, H-6 | |

| 7.40 | br s | - | B(OH)₂ |

Table 2: ¹⁹F NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | ³J(F,F) (Hz) | ⁴J(H,F) (Hz) | Assignment |

| Acetone-d₆ | -134.7 | t | 20.9 | - | F-4 |

| -163.9 | d | 20.9 | 8.7 | F-3, F-5 |

Note: The chemical shifts in ¹⁹F NMR are referenced to an external standard.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Analyte Preparation : Ensure the this compound sample is of high purity. The presence of impurities can complicate spectral interpretation.

-

Solvent Selection : Choose a suitable deuterated solvent. Acetone-d₆ is a good choice as it readily dissolves the compound and its boroxine form. CDCl₃ can also be used, but be aware of the potential for monomer-trimer equilibrium, which can lead to more complex spectra[1].

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For ¹H NMR, an internal standard such as tetramethylsilane (TMS) is typically used for chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external standard is often employed.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A range that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Temperature : Standard probe temperature (e.g., 298 K).

¹⁹F NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing ¹H-¹⁹F couplings. A proton-coupled spectrum can also be acquired to observe these couplings.

-

Number of Scans : 64 to 256 scans, as ¹⁹F sensitivity is high but concentrations may be low.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : A wide spectral range is necessary due to the large chemical shift dispersion of ¹⁹F (e.g., +50 to -250 ppm).

-

Temperature : Standard probe temperature (e.g., 298 K).

-

Referencing : Use an appropriate external standard as per established laboratory protocols.

Data Processing and Analysis

-

Fourier Transformation : Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing : Reference the ¹H spectrum to the internal TMS signal (0.00 ppm). Reference the ¹⁹F spectrum according to the external standard used.

-

Peak Picking and Integration : Identify all significant peaks and integrate their areas to determine the relative ratios of different nuclei.

-

Coupling Constant Measurement : Measure the peak-to-peak distances in multiplets to determine the scalar coupling constants (J-values).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Signaling Pathways and Logical Relationships

The spin-spin coupling observed in the NMR spectra provides direct evidence of the through-bond connectivity of atoms. The following diagram illustrates the key coupling relationships in this compound.

This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectral characteristics of this compound. For more specific applications, further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, may be employed for unambiguous assignment of all signals.

References

Solubility of 3,4,5-Trifluorophenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4,5-Trifluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility characteristics and presenting a detailed experimental protocol for the accurate determination of its solubility.

Overview of this compound

This compound is a fluorinated phenylboronic acid derivative with the chemical formula F₃C₆H₂B(OH)₂. It serves as a crucial intermediate in organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2] The fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, enhancing its reactivity and imparting desirable characteristics like metabolic stability and increased lipophilicity to derivative compounds.[1] Understanding its solubility is paramount for reaction optimization, formulation development, and purification processes.

Solubility Profile

The solubility of this compound is directly related to the polarity of the solvent. It demonstrates a clear preference for polar organic solvents while being largely insoluble in nonpolar media.

Qualitative Solubility Summary

The following table summarizes the observed solubility of this compound in different classes of organic solvents.

| Solvent Polarity | Solvent Class | Specific Solvents | Solubility |

| High | Amides | N,N-dimethylformamide (DMF) | Soluble[3] |

| Alcohols | Alcohol Solvents (e.g., Methanol, Ethanol) | Soluble[3] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[3] | |

| Low | Ethers | Low polarity ether solvents | Insoluble[3] |

| Nonpolar | Alkanes | n-hexane, Petroleum ether | Insoluble[3] |

Quantitative Solubility Data

While comprehensive quantitative data is scarce, specific solubility information in dimethyl sulfoxide (DMSO) has been reported.

| Solvent | Concentration | Molarity (approx.) | Notes |

| DMSO | 100 mg/mL | 568.50 mM | Requires sonication for dissolution.[4] |

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the thermodynamic solubility of boronic acids is the dynamic (or synthetic) method .[2][5][6][7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the precise temperature of equilibrium.

Principle

A mixture of the solute (this compound) and a solvent of a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific mole fraction. The point of complete dissolution can be determined by observing the disappearance of turbidity, often measured by the intensity of a light beam passing through the sample.[5][6][7][8]

Apparatus and Materials

-

Apparatus:

-

Jacketed glass vessel

-

Heating/cooling circulator for precise temperature control

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Luminance probe or a light source and detector to monitor turbidity

-

-

Materials:

-

This compound (high purity)

-

High-purity organic solvent of choice

-

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent directly into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) using the circulator.[5]

-

Equilibrium Point Determination: Continuously monitor the sample for turbidity. The temperature at which the turbidity completely disappears, and the light transmission reaches a stable maximum, is the solid-liquid equilibrium point for that composition.

-

Data Collection: Record the temperature and the corresponding mole fraction.

-

Generating a Solubility Curve: Repeat the procedure with different compositions of solute and solvent to generate a series of data points. Plotting these points as mole fraction versus temperature will produce a solubility curve for the compound in the specific solvent.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of this compound.

References

- 1. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

The Formation of 3,4,5-Trifluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the primary synthetic routes for 3,4,5-trifluorophenylboronic acid, a critical building block in medicinal chemistry and materials science. The document details the reaction mechanisms, provides comprehensive experimental protocols, and presents a comparative analysis of quantitative data for the predominant synthetic methodologies: the Grignard reaction and the organolithium approach. This guide is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively produce and utilize this versatile reagent.

Introduction

This compound is an indispensable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The incorporation of the 3,4,5-trifluorophenyl moiety into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the fundamental mechanisms and practical execution of its synthesis.

Core Synthetic Methodologies

The formation of this compound is predominantly achieved through two main pathways, both commencing from 1-bromo-3,4,5-trifluorobenzene:

-

The Grignard Reaction Route: This classic method involves the formation of a Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, which then acts as a nucleophile, attacking a trialkyl borate.

-

The Organolithium Route: This approach utilizes a lithium-halogen exchange or deprotonation to generate a highly reactive 3,4,5-trifluorophenyllithium species, which subsequently reacts with a borate ester.

Mechanism of Formation

Grignard Reaction Pathway

The synthesis of this compound via the Grignard reaction proceeds through several key steps:

-

Formation of the Grignard Reagent: Metallic magnesium undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3,4,5-trifluorobenzene to form 3,4,5-trifluorophenylmagnesium bromide. This reaction is typically initiated with a small amount of iodine.

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate. This forms a borate complex intermediate.

-

Hydrolysis: The borate complex is then hydrolyzed, typically with an acidic workup, to yield the final product, this compound.

Figure 1: Grignard reaction pathway for this compound formation.

Organolithium Pathway

The organolithium route offers an alternative, often conducted at very low temperatures:

-

Formation of the Organolithium Reagent: 1-Bromo-3,4,5-trifluorobenzene undergoes a lithium-halogen exchange with an alkyllithium reagent, typically n-butyllithium, at temperatures around -78°C to form 3,4,5-trifluorophenyllithium.

-

Borylation: The highly nucleophilic organolithium reagent rapidly attacks a trialkyl borate.

-

Aqueous Workup: Similar to the Grignard route, the reaction is quenched with an aqueous acid to produce this compound.

Figure 2: Organolithium pathway for this compound formation.

Experimental Protocols

Grignard Reaction Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4,5-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,4,5-Trifluorophenylboronic acid. This document collates available physicochemical data, discusses potential decomposition pathways, and outlines detailed experimental protocols for the thermal analysis of this compound, which is of significant interest in organic synthesis and drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is relatively stable in air and insensitive to moisture, facilitating its handling and storage under standard laboratory conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 143418-49-9 | [3][4][5] |

| Molecular Formula | C₆H₄BF₃O₂ | [3][4][5] |

| Molecular Weight | 175.90 g/mol | [3][4][5] |

| Melting Point | 290-295 °C (literature) | [2][3][5][6] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Solubility | Soluble in organic solvents such as ethyl acetate and tetrahydrofuran. | [7] |

Thermal Stability and Decomposition Pathways

Protodeboronation

Protodeboronation is a common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This reaction is often facilitated by moisture, particularly under acidic or basic conditions. For this compound, this would result in the formation of 1,2,3-trifluorobenzene and boric acid. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the rate of this process.

Caption: Proposed protodeboronation pathway of this compound.

Anhydride Formation (Boroxine Formation)

Arylboronic acids are known to undergo reversible dehydration upon heating to form cyclic anhydrides known as boroxines.[7] This process involves the elimination of water from three molecules of the boronic acid to form a six-membered ring. For this compound, this would yield the corresponding triphenylboroxine. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

Caption: Reversible formation of the boroxine from this compound.

Table 2: Potential Thermal Decomposition Products of this compound

| Decomposition Pathway | Product(s) | Conditions |

| Protodeboronation | 1,2,3-Trifluorobenzene, Boric Acid | Presence of water, heat, acidic/basic conditions |

| Anhydride Formation | Tris(3,4,5-trifluorophenyl)boroxine, Water | Heat |

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of volatile and non-volatile residues.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or Argon (inert) to study thermal decomposition, or Air (oxidative) to study oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of weight loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, crystallization events, and enthalpies of reaction or decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan should be used as a reference.

-

Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Determine the melting point (peak of the endotherm) and any exothermic events that may correspond to decomposition. The area under the peaks can be integrated to determine the enthalpy of the transitions.

Caption: General experimental workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable compound with a high melting point. While specific experimental data on its thermal decomposition is limited, the primary anticipated decomposition pathways are protodeboronation to form 1,2,3-trifluorobenzene and reversible anhydride (boroxine) formation. For a definitive understanding of its thermal behavior, detailed experimental studies using TGA and DSC, following the protocols outlined in this guide, are essential. Such studies will provide valuable data for researchers and professionals in the fields of chemical synthesis and drug development, enabling better control over reaction conditions and ensuring the stability and purity of products.

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. lanhaiindustry.com [lanhaiindustry.com]

- 3. researchgate.net [researchgate.net]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. 3,4,5-トリフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS 143418-49-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 3,4,5-Trifluorophenylboronic Acid (CAS 143418-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorophenylboronic acid, identified by CAS number 143418-49-9, is a synthetic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its trifluorinated phenyl ring imparts unique electronic properties, making it a valuable reagent in various chemical transformations.[3] This technical guide provides a detailed overview of the properties, suppliers, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development and synthetic chemistry. While it is often cited as a biochemical reagent for life science research, specific details regarding its biological activity or involvement in signaling pathways are not extensively documented in publicly available literature.[4][5][6]

Chemical and Physical Properties

This compound is a white to off-white or tan crystalline powder. It is stable under normal laboratory conditions and is often used in a variety of organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 143418-49-9 | [7] |

| Molecular Formula | C₆H₄BF₃O₂ | [8] |

| Molecular Weight | 175.90 g/mol | [8] |

| Appearance | White to off-white to tan powder/crystalline solid | |

| Melting Point | 290-295 °C (lit.) | |

| Solubility | Soluble in methanol and other polar organic solvents. | [1] |

| InChI Key | UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |

| SMILES | OB(O)c1cc(F)c(F)c(F)c1 |

Suppliers

This compound is commercially available from a variety of chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |

Experimental Protocols

This compound is a versatile reagent primarily utilized in organic synthesis. Detailed protocols for its synthesis and its application in two common and important reactions, amidation and Suzuki-Miyaura cross-coupling, are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard reaction of 1-bromo-3,4,5-trifluorobenzene followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Workflow: Synthesis of this compound

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. 3,4,5-Trifluorophenylboronic acid_TargetMol [targetmol.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

The Enhanced Lewis Acidity of Trifluorinated Phenylboronic Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of trifluorinated phenylboronic acids is paramount for leveraging their full potential in catalysis and medicinal chemistry. This in-depth technical guide explores the core principles governing the Lewis acidity of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their roles in significant chemical transformations.

The introduction of fluorine atoms or trifluoromethyl groups onto a phenylboronic acid scaffold dramatically influences its electronic properties and, consequently, its Lewis acidity. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the boron center, making these compounds potent Lewis acids. This heightened acidity is a critical factor in their efficacy as catalysts, their utility in anion sensing, and their mechanism of action in certain biological contexts.

Quantitative Measures of Lewis Acidity

The Lewis acidity of trifluorinated phenylboronic acids can be quantified using several experimental and computational methods. The most common metrics include the Brønsted acidity constant (pKa), the Gutmann-Beckett Acceptor Number (AN), and the calculated Fluoride Ion Affinity (FIA).

Brønsted Acidity (pKa)

While boronic acids are primarily Lewis acids, their pKa values in aqueous solution provide an indirect measure of their Lewis acidity. A lower pKa value indicates a stronger acid. The introduction of electron-withdrawing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups generally leads to a decrease in the pKa of the phenylboronic acid, signifying an increase in acidity.[1][2] However, the position of the substituent plays a crucial role, with ortho-substitution sometimes leading to steric hindrance that counteracts the electronic effect.[2]

| Compound | Substituent | pKa | Reference(s) |

| Phenylboronic acid | H | 8.86 | [3] |

| 4-Fluorophenylboronic acid | 4-F | 8.77 | [3][4] |

| 3-Fluorophenylboronic acid | 3-F | 8.09 | [4] |

| 2-Fluorophenylboronic acid | 2-F | 7.89 | [4] |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF3 | 7.82 - 7.90 | [2] |

| 3-(Trifluoromethyl)phenylboronic acid | 3-CF3 | 7.88 - 7.85 | [2] |

| 2-(Trifluoromethyl)phenylboronic acid | 2-CF3 | 9.45 - 9.58 | [2] |

| 4-(Trifluoromethoxy)phenylboronic acid | 4-OCF3 | 8.03 - 8.11 | [1][2] |

| 3-(Trifluoromethoxy)phenylboronic acid | 3-OCF3 | 7.79 - 7.96 | [1][2] |

| 2-(Trifluoromethoxy)phenylboronic acid | 2-OCF3 | 9.49 - 9.51 | [1][2] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F4 | 6.17 | [3] |

Gutmann-Beckett Acceptor Number (AN)

The Gutmann-Beckett method provides a direct measure of Lewis acidity by observing the change in the 31P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon interaction with the Lewis acid. A higher Acceptor Number (AN) corresponds to a stronger Lewis acid. While specific AN values for many trifluoromethyl-substituted phenylboronic acids are not widely reported, data for related perfluoroarylboranes demonstrate the significant impact of fluorination.

| Compound | Acceptor Number (AN) | Reference(s) |

| Tris(pentafluorophenyl)borane | 82 | [5] |

| Boron trifluoride | 89 | [5] |

| Boron trichloride | 106 | [5] |

| Boron tribromide | 108 | [5] |

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational metric that quantifies the Lewis acidity of a compound by calculating the enthalpy change of its reaction with a fluoride ion in the gas phase. A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of molecules without the influence of a solvent.

| Compound | Calculated FIA (kJ/mol) | Reference(s) |

| Boron trifluoride (BF3) | 342 - 349.7 | [6] |

| Tris(pentafluorophenyl)borane | 441.1 - 452 | [6] |

| Tris(trifluoromethyl)borane | 554.7 - 556 | [6] |

Experimental Protocols

Determination of pKa by Spectrophotometric Titration

This method relies on the change in the UV-Vis spectrum of the phenylboronic acid upon ionization.

Methodology:

-

Prepare a stock solution of the trifluorinated phenylboronic acid in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile to ensure solubility).[7]

-

Prepare a series of buffer solutions with known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution.

-

Record the UV-Vis spectrum for each solution.

-

Identify the wavelength of maximum absorbance difference between the neutral and ionized forms of the boronic acid.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Determination of Acceptor Number (AN) by the Gutmann-Beckett Method

This NMR-based method directly probes the Lewis acidity of the boron center.

Methodology:

-

Prepare a solution of the trifluorinated phenylboronic acid in a weakly coordinating deuterated solvent (e.g., CDCl3 or C6D6).

-

Prepare a separate solution of the probe molecule, triethylphosphine oxide (TEPO), in the same solvent.

-

Record the 31P NMR spectrum of the TEPO solution to determine the chemical shift of the free probe (δfree).

-

Mix the solutions of the boronic acid and TEPO in a 1:1 molar ratio.

-

Record the 31P NMR spectrum of the mixture to determine the chemical shift of the complexed probe (δcomplex).

-

The change in chemical shift (Δδ) is calculated as Δδ = δcomplex - δfree.

-

The Acceptor Number (AN) can be calculated using a calibrated scale, though often the Δδ value itself is used for relative comparisons.[5]

Applications and Mechanisms

The enhanced Lewis acidity of trifluorinated phenylboronic acids underpins their utility in various applications, from organic synthesis to the development of new therapeutic agents.

Suzuki-Miyaura Cross-Coupling

Trifluorinated phenylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Their increased reactivity can lead to higher yields and faster reaction times.

Antibacterial Activity

Certain fluorinated phenylboronic acids have demonstrated antibacterial properties. Their mechanism of action is thought to involve the formation of covalent bonds with diol-containing molecules, such as lipopolysaccharides or teichoic acids, present on the bacterial cell surface. This interaction disrupts the cell membrane, leading to bacterial death. The enhanced Lewis acidity of the fluorinated compounds facilitates this interaction.

Conclusion

The incorporation of trifluoromethyl and other fluorine-containing substituents into phenylboronic acids provides a powerful tool for tuning their Lewis acidity. This enhanced acidity translates to improved performance in a range of chemical and biological applications. For researchers in drug development and catalysis, a thorough understanding of the principles and quantitative measures of Lewis acidity is essential for the rational design of new molecules and processes. The methodologies and data presented in this guide offer a foundational resource for the exploration and application of this important class of compounds.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Influence of fluorine substituents on the properties of p... [degruyterbrill.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

The Profound Influence of Fluorine Substitution on the Electronic Landscape of Phenylboronic Acid: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced electronic effects of fluorine substitution on phenylboronic acid is paramount for rational drug design and the optimization of chemical reactions. The strategic placement of fluorine atoms on the phenyl ring can dramatically alter the acidity, reactivity, and intermolecular interactions of the boronic acid moiety, making it a powerful tool in the medicinal chemist's arsenal. This technical guide provides an in-depth exploration of these electronic effects, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Electronic Effects of Fluorine: A Duality of Inductive and Resonance Effects

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions. Conversely, fluorine can also exert a weaker, electron-donating resonance effect (+M) by delocalizing its lone pair electrons into the aromatic system. The interplay of these opposing effects is highly dependent on the substitution pattern.

Quantitative Analysis of Electronic Effects: pKa and Hammett Parameters

The most direct measure of the electronic effect of fluorine substitution on phenylboronic acid is the change in its acidity, quantified by the pKa value. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the boronic acid. The magnitude of this effect is correlated with the position of the fluorine atom.

| Compound | pKa | Hammett Constant (σ) |

| Phenylboronic Acid | 8.83 | 0 |

| 2-Fluorophenylboronic Acid | 7.82 | +0.92 (σI) |

| 3-Fluorophenylboronic Acid | 8.35 | +0.34 (σm) |

| 4-Fluorophenylboronic Acid | 8.68 | +0.06 (σp) |

Table 1: pKa Values and Hammett Constants of Fluorinated Phenylboronic Acids.

The Hammett equation, Δlog(K/K₀) = ρσ, provides a framework for quantifying the electronic influence of substituents. For phenylboronic acids, the pKa is influenced by the substituent's Hammett parameter (σ). As seen in Table 1, the ortho-fluoro substituent has the most profound acidifying effect due to the dominant inductive effect. The meta-fluoro substituent also has a significant acidifying effect, primarily through induction. In contrast, the para-fluoro substituent has the smallest effect on pKa because its electron-withdrawing inductive effect is partially counteracted by its electron-donating resonance effect.

Impact on Reactivity and Applications in Drug Development

The electronic modulation by fluorine substitution has significant implications for the reactivity of phenylboronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The increased electrophilicity of the boronic acid carbon due to fluorine's electron-withdrawing nature can influence the transmetalation step.

In drug development, fluorinated phenylboronic acids are valuable as enzyme inhibitors and probes. The ability to fine-tune the pKa of the boronic acid is critical, as it affects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form, the latter of which is often responsible for binding to the target enzyme. For instance, the potency of boronic acid inhibitors of serine proteases is highly dependent on their pKa.

Experimental Protocol: Determination of pKa by UV-Spectrophotometric pH Titration

This protocol outlines a common method for determining the pKa of fluorinated phenylboronic acids.

Materials:

-

Fluorinated phenylboronic acid

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Standard buffer solutions (pH 2-12)

-

0.1 M HCl and 0.1 M NaOH solutions

-

Deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range.

-

Sample Preparation: For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a specific buffer solution to achieve a final concentration in the range of 50-100 µM.

-

UV-Vis Measurement: Record the UV-Vis spectrum of the solution at each pH. The absorbance will change as the ionization state of the boronic acid changes.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Conclusion

The substitution of fluorine on a phenylboronic acid ring is a subtle yet powerful strategy for modulating its electronic properties. A thorough understanding of the interplay between inductive and resonance effects, as quantified by pKa and Hammett parameters, is essential for leveraging these compounds in both synthetic chemistry and drug discovery. The ability to rationally tune the acidity of the boronic acid moiety allows for the optimization of reaction conditions and the enhancement of biological activity, solidifying the role of fluorinated phenylboronic acids as indispensable tools in modern chemical and pharmaceutical research.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,4,5-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the use of 3,4,5-Trifluorophenylboronic acid as a key building block in these reactions. The introduction of the 3,4,5-trifluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1] However, the electron-deficient nature of polyfluorinated arylboronic acids presents unique challenges, including a propensity for protodeboronation under basic reaction conditions.[4][5] This document provides a detailed protocol and summarizes key data for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organic halide or triflate. The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures based on successful Suzuki-Miyaura couplings involving this compound found in the literature. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Standard Conditions for Aryl Iodides and Bromides

This protocol is adapted from procedures for electron-poor substrates.[4][7]

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.0 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

-

Phosphine ligand (e.g., XPhos, CyJohnPhos, 15 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 2.2 equiv)

-

Solvent system (e.g., Toluene/THF/H₂O in a 3:3:1 ratio)

-

Anhydrous, degassed solvents

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

-

Add the degassed solvent mixture and stir at room temperature for 10-15 minutes to allow for catalyst activation.

-

Add the aryl halide, this compound, and the base to the reaction flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (16-60 hours). Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Conditions for Unstable Boronic Acids

This protocol utilizes a precatalyst system to enable coupling at lower temperatures, minimizing the risk of protodeboronation.[8]

Materials:

-

Aryl halide or triflate (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G2, 2-3 mol%)

-

Base (e.g., K₃PO₄, 0.5 M aqueous solution)

-

Solvent (e.g., degassed THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the aryl halide, this compound, and the palladium precatalyst.

-

Add the degassed THF, followed by the aqueous K₃PO₄ solution.

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for the specified time (typically 30 minutes to 2 hours). Monitor the reaction progress.

-

Once the reaction is complete, add water and extract with an organic solvent.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,3,4,5-Tetrafluoro-1-iodobenzene | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | Toluene/THF/H₂O | 95 | 16 | 36 | [4][7] |

| 2,3,5,6-Tetrafluoro-4-iodopyridine | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ (2.0) | Toluene/THF/H₂O | 95 | 60 | 98 | [7] |

| 4-Chlorotoluene | XPhos Pd G2 (2) | - | K₃PO₄ (aq) | THF | rt | 0.5 | 95 | [8] |

| 4-Bromobenzonitrile | XPhos Pd G2 (2) | - | K₃PO₄ (aq) | THF | rt | 0.5 | 97 | [8] |

Experimental Workflow and Troubleshooting

Caption: A generalized workflow for the Suzuki-Miyaura coupling and a guide for troubleshooting common issues.

Conclusion

This compound is a valuable reagent for the synthesis of polyfluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[1] While the electron-withdrawing nature of the fluorine substituents can pose challenges such as protodeboronation, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields of the desired products.[4][8] The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful optimization for each specific substrate pair is recommended to achieve the best results.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fluorinated Biaryls using 3,4,5-Trifluorophenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The incorporation of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] 3,4,5-Trifluorophenylboronic acid is a key building block for the synthesis of these valuable compounds through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated biaryls using this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is a compilation from various sources and is intended to provide a comparative overview of expected outcomes. Actual yields may vary depending on the specific reaction scale, purity of reagents, and efficiency of work-up and purification.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 24 | 88 |

| 4 | 1-Bromonaphthalene | PdCl₂(dppf) (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 90 |

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ | 1,4-Dioxane | 120 | 18 | 78 |

| 3 | 2-Chloropyridine | NiCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 100 | 24 | 75 |

| 4 | 4-Chloroacetophenone | PdCl₂(amphos) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 16 | 82 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides with this compound.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent (10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and an organic solvent (e.g., ethyl acetate, 30 mL).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is a general guideline for the Suzuki-Miyaura coupling of more challenging aryl chlorides, often requiring more active catalyst systems.

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Buchwald ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., t-BuOH/H₂O, 5:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium pre-catalyst (0.02 mmol), ligand (0.04 mmol), and base (3.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the degassed solvent (12 mL).

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Inhibition of p38 MAPK Signaling Pathway

Fluorinated biaryls are a class of compounds that have been investigated as inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is implicated in inflammatory diseases and cancer, making it an attractive target for drug development. The diagram below illustrates the p38 MAPK pathway and the inhibitory action of a representative fluorinated biaryl compound.

Caption: Inhibition of the p38 MAPK signaling pathway by a fluorinated biaryl compound.

References

Chan-Lam Cross-Coupling Reactions with 3,4,5-Trifluorophenylboronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Chan-Lam cross-coupling reaction utilizing 3,4,5-trifluorophenylboronic acid. This versatile reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols outlined herein are based on established methodologies and provide a foundation for the successful implementation of this coupling strategy.

Introduction

The Chan-Lam cross-coupling reaction is a copper-catalyzed process that forms a bond between an arylboronic acid and a nitrogen or oxygen nucleophile.[1][2] A key advantage of this reaction is its ability to be performed under mild conditions, often at room temperature and open to the air, making it a more practical alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1][2] The use of this compound as the arylating agent introduces a trifluorophenyl moiety, a common structural motif in many biologically active compounds and functional materials due to its unique electronic properties.

Reaction Mechanism and Workflow

The Chan-Lam coupling reaction is believed to proceed through a catalytic cycle involving a copper(II) species. The proposed mechanism involves the coordination of the nucleophile to the copper catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired product and regenerate the active copper catalyst. Oxygen often plays a role in reoxidizing copper(I) to copper(II) to complete the catalytic cycle.[1]

A general workflow for a Chan-Lam cross-coupling reaction is depicted below.

Caption: General experimental workflow for the Chan-Lam cross-coupling reaction.

Applications in N-Arylation

The Chan-Lam coupling is a powerful method for the synthesis of N-aryl compounds. The reaction of this compound with various amines, including anilines and heterocyclic amines, provides access to a range of N-(3,4,5-trifluorophenyl) derivatives.

General Protocol for N-Arylation of Anilines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aniline derivative

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves, 4 Å (optional, but recommended)

Procedure:

-

To a dry reaction vial, add this compound (1.0 equiv.), the aniline derivative (1.0-1.2 equiv.), and copper(II) acetate (1.0 equiv.).

-

If using, add activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane as the solvent.

-

Add pyridine (2.0 equiv.) to the mixture.

-

Seal the vial and stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,4,5-trifluorophenyl)aniline derivative.

Substrate Scope for N-Arylation

The following table summarizes the scope of the Chan-Lam N-arylation with various aniline derivatives.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | N-(3,4,5-Trifluorophenyl)aniline | Data not available |

| 2 | 4-Methoxyaniline | 4-Methoxy-N-(3,4,5-trifluorophenyl)aniline | Data not available |

| 3 | 4-Nitroaniline | 4-Nitro-N-(3,4,5-trifluorophenyl)aniline | Data not available |

| 4 | Imidazole | 1-(3,4,5-Trifluorophenyl)-1H-imidazole | Data not available |

| 5 | Pyrrole | 1-(3,4,5-Trifluorophenyl)-1H-pyrrole | Data not available |

Applications in O-Arylation

The Chan-Lam coupling can also be employed for the synthesis of aryl ethers through the reaction of arylboronic acids with phenols.

General Protocol for O-Arylation of Phenols

This protocol provides a general procedure that may be optimized for specific substrates.

Materials:

-

This compound

-

Phenol derivative

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N) or Pyridine

-